molecular formula C28H31N3O2 B4072016 N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide

N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide

Cat. No.: B4072016
M. Wt: 441.6 g/mol
InChI Key: WJZJPXVHFDBUDQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core, a dihydroisoquinoline moiety, and a butyl side chain, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with butan-2-amine under acidic conditions to form N-(butan-2-yl)benzamide.

    Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced by reacting 3,4-dihydroisoquinoline with 4-bromomethylbenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the N-(butan-2-yl)benzamide with the dihydroisoquinoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide core, potentially forming amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its unique chemical properties and reactivity.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Potential applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

    N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide: can be compared with other benzamide derivatives and dihydroisoquinoline-containing compounds.

Uniqueness:

  • The combination of a benzamide core, dihydroisoquinoline moiety, and butyl side chain makes this compound unique in terms of its chemical structure and potential applications.
  • Compared to other benzamide derivatives, this compound may exhibit distinct biological activities due to the presence of the dihydroisoquinoline moiety.

Comparison with Similar Compounds

  • N-(butan-2-yl)benzamide
  • 3,4-dihydroisoquinoline derivatives
  • Other benzamide derivatives with various substituents

Properties

IUPAC Name

N-butan-2-yl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2/c1-3-20(2)29-28(33)25-10-6-7-11-26(25)30-27(32)23-14-12-21(13-15-23)18-31-17-16-22-8-4-5-9-24(22)19-31/h4-15,20H,3,16-19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZJPXVHFDBUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide
Reactant of Route 6
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N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide

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